

stability and storage of 2-(2-Bromoethyl)-2H-1,2,3-triazole

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-2H-1,2,3-triazole

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An In-depth Technical Guide on the Stability and Storage of **2-(2-Bromoethyl)-2H-1,2,3-triazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)-2H-1,2,3-triazole is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **2-(2-Bromoethyl)-2H-1,2,3-triazole**, based on currently available data from safety and technical data sheets. It includes a summary of physicochemical properties, known instabilities, recommended storage protocols, and a generalized workflow for conducting stability assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-(2-Bromoethyl)-2H-1,2,3-triazole** is essential for its proper handling and storage. The following table summarizes key data points.

Property	Data	Source(s)
Molecular Formula	C ₄ H ₆ BrN ₃	[1]
Molecular Weight	176.02 g/mol	[1]
CAS Number	1260901-96-9	[2]
Purity	Typically ≥95% - 97%	[1][2]
Synonyms	2-(2-bromoethyl)triazole	[2]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in the readily available literature.

Chemical Stability and Reactivity

While specific kinetic data on the decomposition of **2-(2-Bromoethyl)-2H-1,2,3-triazole** is not publicly available, safety data sheets provide qualitative stability information and identify potential hazards.

General Stability: The compound is considered stable under recommended storage temperatures and pressures.[2] The 1,2,3-triazole ring is generally a robust aromatic system, stable to acidic or basic hydrolysis, metabolic degradation, and redox conditions.[3][4] The primary source of instability is likely the bromoethyl group, which can be susceptible to nucleophilic substitution or elimination reactions.

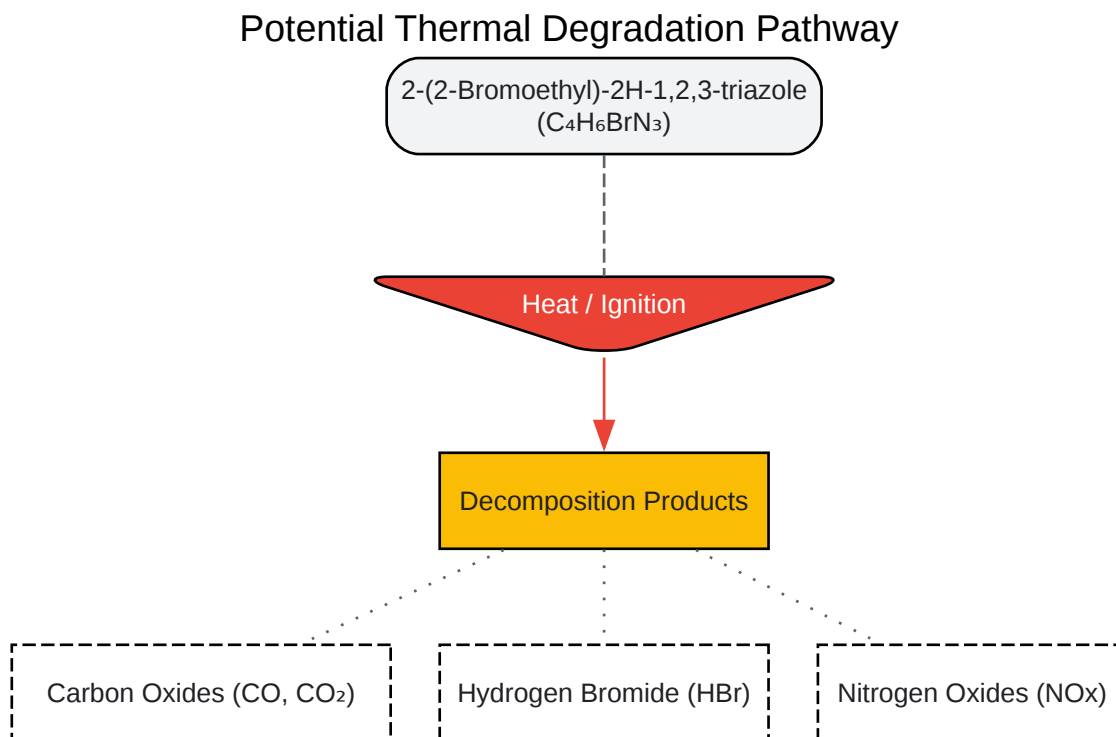
Incompatible Materials: To prevent degradation and hazardous reactions, avoid contact with:

- Strong oxidizing agents[2]

Hazardous Decomposition Products: Exposure to excessive heat or fire can lead to decomposition, producing hazardous substances including:

- Carbon oxides (CO, CO₂)
- Hydrogen bromide (HBr)
- Nitrogen oxides (NO_x)[2]

Based on these products, a potential thermal degradation pathway can be logically inferred.



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Caption: A logical diagram of potential thermal decomposition products.

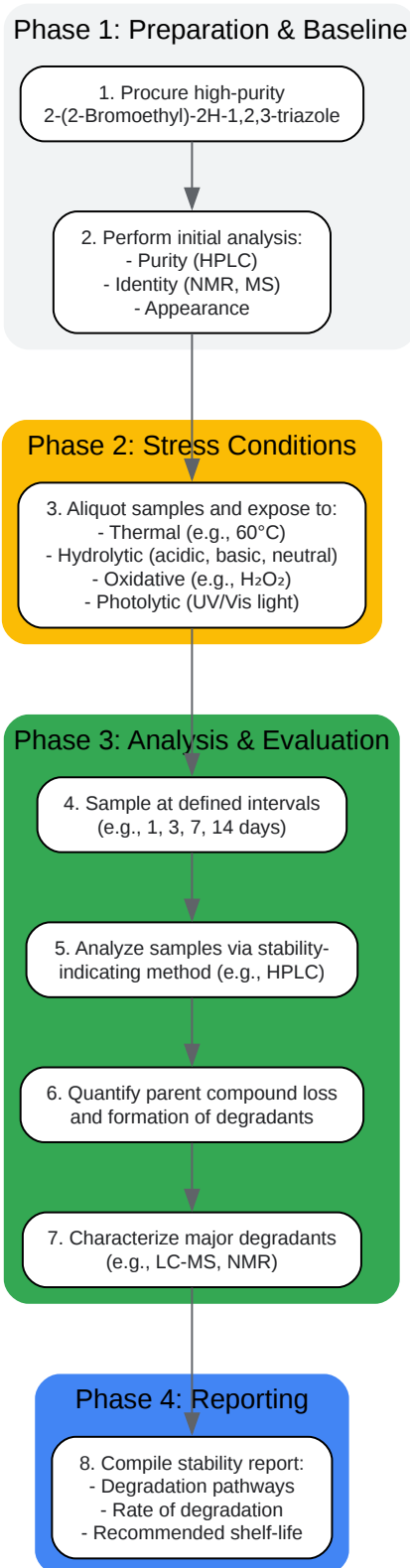
Recommended Storage Conditions

Proper storage is critical to maintain the purity and reactivity of **2-(2-Bromoethyl)-2H-1,2,3-triazole**. The following table consolidates recommendations from various suppliers.

Parameter	Recommended Condition	Rationale	Source(s)
Temperature	Store in a cool, dry place.[2] Some suppliers specify refrigeration (2-8°C). [1]	Minimizes thermal decomposition and side reactions.	[1][2]
Atmosphere	Store under an inert gas (e.g., Argon, Nitrogen).[1]	Prevents potential oxidation and reaction with atmospheric moisture.	[1]
Container	Keep container tightly closed.[2][5]	Prevents contamination and exposure to air/moisture.	[2][5]
Location	Store in a dry, well-ventilated area.[2][5]	Ensures a safe and stable environment.	[2][5]
Hazards to Avoid	Keep away from sources of ignition and incompatible substances (strong oxidizers).[2]	Prevents fire and uncontrolled chemical reactions.	[2]

Experimental Protocol: A Generalized Stability Assessment Workflow

For drug development and other sensitive applications, a formal stability study may be required. As no specific protocol for this compound is published, the following represents a generalized workflow for a forced degradation study, a common practice in the pharmaceutical industry.



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Caption: A generalized workflow for a forced degradation stability study.

Methodology for Key Experiments:

- High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at a wavelength determined by a UV scan of the parent compound (e.g., 210-230 nm).
 - Purpose: To separate the parent compound from any impurities or degradation products and to quantify its purity over time.
- Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradant Identification:
 - Methodology: Employ an LC method similar to the HPLC purity assay, coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
 - Purpose: To obtain the mass-to-charge ratio (m/z) of degradation products, which is critical for elucidating their structures.

Conclusion and Recommendations

2-(2-Bromoethyl)-2H-1,2,3-triazole is a stable compound when stored under the recommended conditions of a cool, dry, and inert environment. The primary risks to its stability include exposure to high temperatures, ignition sources, and strong oxidizing agents. For applications in GMP environments or long-term research projects, it is imperative for the end-user to conduct specific stability studies to establish a reliable shelf-life and to understand the degradation profile under real-world conditions. Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

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